2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a synthetic organic compound characterized by its unique triazine ring structure and the presence of both trichloromethyl and methoxystyryl substituents. Its molecular formula is C₁₄H₉Cl₆N₃O, with a molecular weight of approximately 447.95 g/mol. This compound appears as a solid at room temperature and is notable for its role as a photoinitiator in polymer chemistry, particularly under near UV or visible light irradiation .
-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (also known as 2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine) finds application in scientific research as a photoinitiator and photoacid generator [1, 2, 3]. Photoinitiators are molecules that absorb light and initiate subsequent chemical reactions. Photoacid generators, on the other hand, release acids upon light exposure. These properties make 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine valuable in various research areas, particularly those involving light-triggered polymerization reactions.
The use of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as a photoinitiator or photoacid generator holds promise for various scientific research applications. Some potential areas of exploration include:
While specific biological activity data on 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is limited, compounds with similar structures often exhibit antimicrobial and anticancer properties due to their ability to generate reactive species upon irradiation. The triazine moiety is known for its potential in biological applications, although further studies are needed to elucidate the specific biological effects of this compound .
The synthesis of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves:
The primary applications of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine include:
Interaction studies on 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine often focus on its behavior in various photoinitiating systems. Research indicates that when combined with additives like amines or iodonium salts, its efficiency as a photoinitiator can be significantly enhanced. This synergistic effect allows for better performance compared to traditional photoinitiators .
Several compounds share structural similarities with 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Bisacylphosphine Oxide | Contains acyl groups | Widely used as a commercial photoinitiator |
2,4,6-Trimethylbenzoyl-Diphenyl-Phosphineoxide | Contains benzoyl groups | Known for high efficiency in free radical polymerization |
2-Benzyl-2-Dimethylamino-1-(4-Morpholinophenyl)-Butanone-1 | Contains morpholine and dimethylamino groups | Effective for cationic polymerization |
This compound stands out due to its specific combination of the triazine ring with both methoxystyryl and trichloromethyl groups. Its performance as a photoinitiator under LED light conditions is superior to many traditional alternatives. The ability to function effectively in both free radical and cationic polymerization processes further enhances its versatility compared to similar compounds .
Irritant